molecular formula C15H20O2 B13614258 Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone

Cat. No.: B13614258
M. Wt: 232.32 g/mol
InChI Key: BSLPQNXCHXDIMD-UHFFFAOYSA-N
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Description

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is an organic compound with the molecular formula C15H20O2 It features a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a tert-pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with 2-hydroxy-5-(tert-pentyl)benzaldehyde under acidic conditions to form the desired methanone. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopropyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-pentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base, such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl and tert-pentyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2-hydroxy-5-(tert-butyl)phenyl)methanone
  • Cyclopropyl(2-hydroxy-5-(tert-amyl)phenyl)methanone
  • Cyclopropyl(2-hydroxy-5-(tert-hexyl)phenyl)methanone

Uniqueness

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is unique due to the specific combination of its functional groups and the steric effects of the tert-pentyl group. This combination can result in distinct reactivity and selectivity compared to similar compounds, making it a valuable tool for various research applications .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

cyclopropyl-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]methanone

InChI

InChI=1S/C15H20O2/c1-4-15(2,3)11-7-8-13(16)12(9-11)14(17)10-5-6-10/h7-10,16H,4-6H2,1-3H3

InChI Key

BSLPQNXCHXDIMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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